![molecular formula C6H11BrMgO2 B6318233 3,3-(Ethylenedioxy)butylmagnesium bromide, 0.50 M in 2-MeTHF CAS No. 78078-49-6](/img/structure/B6318233.png)
3,3-(Ethylenedioxy)butylmagnesium bromide, 0.50 M in 2-MeTHF
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Overview
Description
3,3-(Ethylenedioxy)butylmagnesium bromide, 0.50 M in 2-MeTHF is a chemical compound with the molecular formula C6H11BrMgO2 and a molecular weight of 219.36 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 3,3-(Ethylenedioxy)butylmagnesium bromide, 0.50 M in 2-MeTHF is represented by the formula C6H11BrMgO2 .Scientific Research Applications
Pharmaceutical Preparations
N-Butylmagnesium bromide is used in pharmaceutical preparations . It’s a reactive chemical that can interact with various compounds, making it useful in the creation of a range of pharmaceutical products .
Organic Synthesis
This compound serves as a reagent in organic synthesis . It reacts with hydroxyl groups to form ethers and methyl ketones, which are useful in organic chemistry .
3. Detection of Hepatitis B Virus (HBV) N-Butylmagnesium bromide has been shown to have a high detection sensitivity for hepatitis B virus (HBV) RNA . It can be used for the isolation of HBV DNA from plasma samples .
Catalyst for Polymerization Reactions
The compound is also used as a catalyst for polymerization reactions . This makes it valuable in the production of various polymers .
5. Solid Catalyst for the Hydrogenation of Alkenes N-Butylmagnesium bromide acts as an excellent solid catalyst for the hydrogenation of alkenes . This process is crucial in the production of saturated hydrocarbons .
Chemical Analysis and Solution Deposition
Butylmagnesium Bromide Solutions are used in chemical analysis and solution deposition . These solutions are moderate to highly concentrated and can be used in various applications .
Mechanism of Action
properties
IUPAC Name |
magnesium;2-ethyl-2-methyl-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11O2.BrH.Mg/c1-3-6(2)7-4-5-8-6;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAVYHFWZLOVBI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C[CH2-].[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrMgO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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